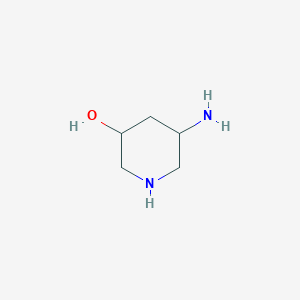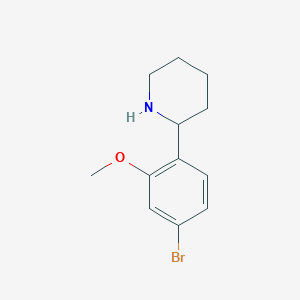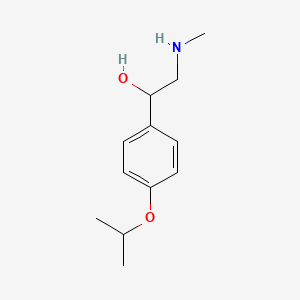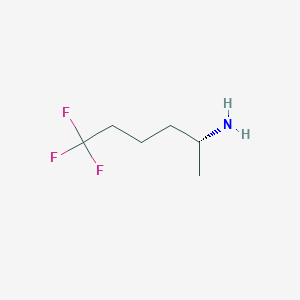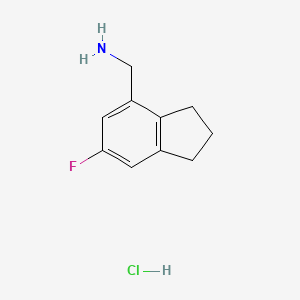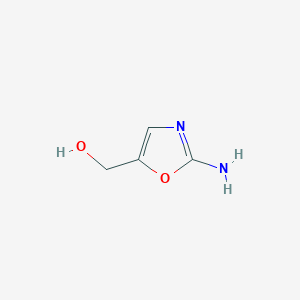
3-Bromo-5-chloro-2-(methyloxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chloro-2-(methyloxy)phenol is an aromatic compound with a phenol functional group It is characterized by the presence of bromine, chlorine, and methoxy substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2-(methyloxy)phenol typically involves electrophilic aromatic substitution reactions. One common method is the bromination and chlorination of 2-(methyloxy)phenol. The reaction conditions often require the use of bromine and chlorine reagents in the presence of a catalyst, such as iron(III) chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chloro-2-(methyloxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen substituents can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Dehalogenated phenols.
Substitution: Phenol derivatives with new functional groups replacing the halogens.
Applications De Recherche Scientifique
3-Bromo-5-chloro-2-(methyloxy)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-5-chloro-2-(methyloxy)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the halogen substituents can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 3-Bromo-5-chlorosalicylaldehyde
Uniqueness
3-Bromo-5-chloro-2-(methyloxy)phenol is unique due to the specific combination of bromine, chlorine, and methoxy substituents on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
871339-18-3 |
|---|---|
Formule moléculaire |
C7H6BrClO2 |
Poids moléculaire |
237.48 g/mol |
Nom IUPAC |
3-bromo-5-chloro-2-methoxyphenol |
InChI |
InChI=1S/C7H6BrClO2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,10H,1H3 |
Clé InChI |
ZCIWNGLMYMAPGX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1Br)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




